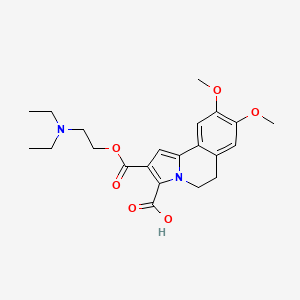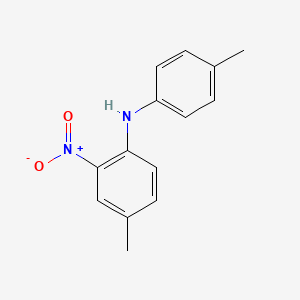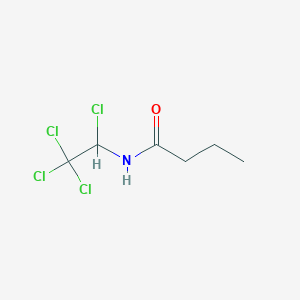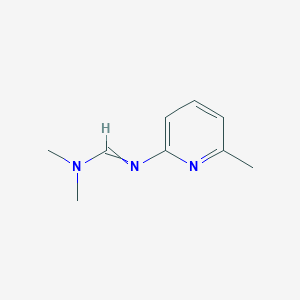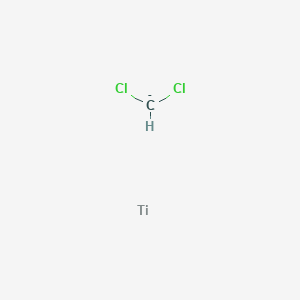
Dichloromethane;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethane, also known as methylene chloride, is a volatile, colorless liquid with a sweet, chloroform-like odor. It is widely used as a solvent in various industrial applications. Titanium tetrachloride is an inorganic compound with the formula TiCl4. It is a volatile liquid that is used as an intermediate in the production of titanium metal and titanium dioxide. The combination of dichloromethane and titanium tetrachloride forms a unique compound that has significant applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dichloromethane and titanium tetrachloride involves the reaction of titanium tetrachloride with dichloromethane under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane, and the reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of dichloromethane and titanium tetrachloride involves the use of large-scale reactors and distillation columns. The process includes the extraction of titanium tetrachloride from titanium ore, followed by its reaction with dichloromethane to produce the desired compound. The separation of dichloromethane from titanium tetrachloride is achieved through rectification processes due to differences in boiling points .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloromethane and titanium tetrachloride undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium compounds.
Substitution: Substitution reactions involve the replacement of chlorine atoms in titanium tetrachloride with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and various substituted titanium compounds .
Wissenschaftliche Forschungsanwendungen
Dichloromethane and titanium tetrachloride have numerous scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds and as a solvent in biological assays.
Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of titanium metal, titanium dioxide, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dichloromethane and titanium tetrachloride involves the interaction of titanium tetrachloride with various substrates. The compound acts as a Lewis acid, facilitating the formation of intermediate complexes that undergo further reactions to produce the desired products. The molecular targets and pathways involved include the coordination of titanium with electron-rich species, leading to the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dichloromethane and titanium tetrachloride include:
Chloroform: Another chlorinated solvent with similar properties to dichloromethane.
Carbon tetrachloride: A chlorinated solvent with similar industrial applications.
Titanium trichloride: A lower oxidation state titanium compound with similar reactivity
Uniqueness
The uniqueness of dichloromethane and titanium tetrachloride lies in their ability to form stable complexes and undergo a wide range of chemical reactions. Their versatility and reactivity make them valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
35340-45-5 |
|---|---|
Molekularformel |
CHCl2Ti- |
Molekulargewicht |
131.79 g/mol |
IUPAC-Name |
dichloromethane;titanium |
InChI |
InChI=1S/CHCl2.Ti/c2-1-3;/h1H;/q-1; |
InChI-Schlüssel |
KAMLJSNEWIYMJU-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](Cl)Cl.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


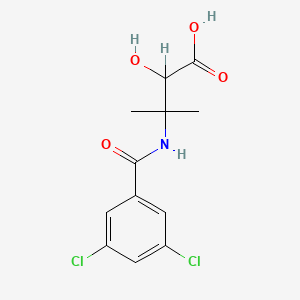
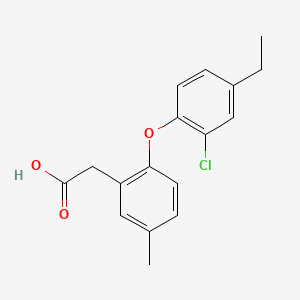
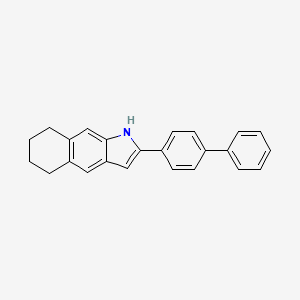
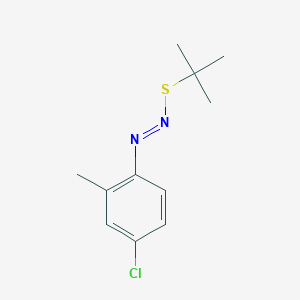
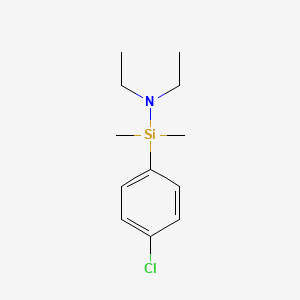
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
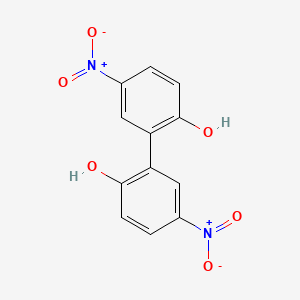
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
